molecular formula C18H19F3N2OS B14177603 (Thiophen-3-yl)(4-{2-[2-(trifluoromethyl)phenyl]ethyl}piperazin-1-yl)methanone CAS No. 918480-22-5

(Thiophen-3-yl)(4-{2-[2-(trifluoromethyl)phenyl]ethyl}piperazin-1-yl)methanone

Cat. No.: B14177603
CAS No.: 918480-22-5
M. Wt: 368.4 g/mol
InChI Key: VVHXQVHJXGMKCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Thiophen-3-yl)(4-{2-[2-(trifluoromethyl)phenyl]ethyl}piperazin-1-yl)methanone is a complex organic compound featuring a thiophene ring, a trifluoromethyl group, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Thiophen-3-yl)(4-{2-[2-(trifluoromethyl)phenyl]ethyl}piperazin-1-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the thiophene ring, which is then functionalized to introduce the piperazine and trifluoromethyl groups. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

(Thiophen-3-yl)(4-{2-[2-(trifluoromethyl)phenyl]ethyl}piperazin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The ketone group can be reduced to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the ketone group can produce the corresponding alcohol.

Scientific Research Applications

(Thiophen-3-yl)(4-{2-[2-(trifluoromethyl)phenyl]ethyl}piperazin-1-yl)methanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (Thiophen-3-yl)(4-{2-[2-(trifluoromethyl)phenyl]ethyl}piperazin-1-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (Thiophen-2-yl)(4-{2-[2-(trifluoromethyl)phenyl]ethyl}piperazin-1-yl)methanone
  • (Thiophen-3-yl)(4-{2-[2-(difluoromethyl)phenyl]ethyl}piperazin-1-yl)methanone

Uniqueness

(Thiophen-3-yl)(4-{2-[2-(trifluoromethyl)phenyl]ethyl}piperazin-1-yl)methanone is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

CAS No.

918480-22-5

Molecular Formula

C18H19F3N2OS

Molecular Weight

368.4 g/mol

IUPAC Name

thiophen-3-yl-[4-[2-[2-(trifluoromethyl)phenyl]ethyl]piperazin-1-yl]methanone

InChI

InChI=1S/C18H19F3N2OS/c19-18(20,21)16-4-2-1-3-14(16)5-7-22-8-10-23(11-9-22)17(24)15-6-12-25-13-15/h1-4,6,12-13H,5,7-11H2

InChI Key

VVHXQVHJXGMKCN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCC2=CC=CC=C2C(F)(F)F)C(=O)C3=CSC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.